Solubility and Lipophilicity
The physicochemical properties of Benzyl (2S)-3-amino-2-hydroxypropanoate directly influence its handling and utility in biological assays and formulation. A key differentiator for procurement is its solubility profile. Data indicates a solubility of 25 mg/mL in DMSO and less than 5 mg/mL in aqueous buffers at pH 7.4 . Its LogP value is approximately 1.5, indicating moderate lipophilicity . This information is crucial for planning stock solution preparation and for understanding its potential membrane permeability relative to more polar, unprotected amino acids.
| Evidence Dimension | Solubility and LogP |
|---|---|
| Target Compound Data | 25 mg/mL (DMSO), <5 mg/mL (aq. buffer pH 7.4); LogP ~1.5 |
| Comparator Or Baseline | Generic, unprotected serine (e.g., L-Serine: LogP ~ -3.0) |
| Quantified Difference | Target compound is significantly more lipophilic (ΔLogP ~ 4.5) and has lower aqueous solubility than its unprotected amino acid counterpart. |
| Conditions | Room temperature; DMSO and aqueous buffer (pH 7.4) . |
Why This Matters
These properties dictate experimental design, from the choice of solvent for stock solutions to predictions of passive membrane permeability, differentiating it from more polar amino acid analogs.
